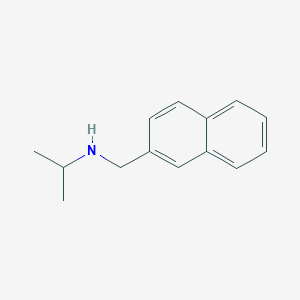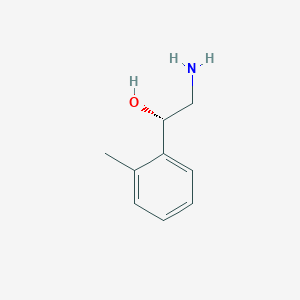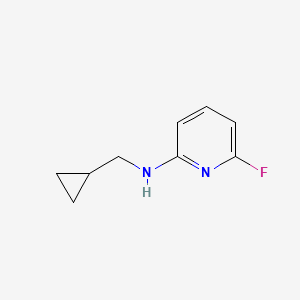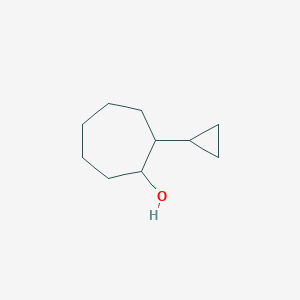![molecular formula C11H17BrN2S B13288984 N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13288984.png)
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is a chemical compound with a molecular weight of 206.11 g/mol It is characterized by the presence of a bromothiophene moiety attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable method that can be adapted for industrial synthesis, given its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (5-bromothiophen-2-yl)methylamine
- (5-bromothiophen-2-yl)methylamine
- (5-bromothiophen-2-yl)methylamine
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromothiophene moiety with a piperidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17BrN2S |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17BrN2S/c1-14-6-4-9(5-7-14)13-8-10-2-3-11(12)15-10/h2-3,9,13H,4-8H2,1H3 |
InChI Key |
NFFXJKSKBXIBNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)phenyl]acetamide](/img/structure/B13288901.png)



![(Butan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288927.png)

![1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13288944.png)

![4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13288962.png)




amine](/img/structure/B13288988.png)
